![molecular formula C14H16Cl2N4O3 B13722505 1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning. Organophosphates are compounds that inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse, which can cause muscle contractions and paralysis . Obidoxime chloride works by reactivating acetylcholinesterase, thereby reversing the effects of organophosphate poisoning .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in absolute ethanol. The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C .
Industrial Production Methods: In industrial settings, the production of obidoxime chloride follows similar synthetic routes but on a larger scale. The raw materials used include pyridine-4-aldoxime and bis-chloromethyl ether. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Obidoxime chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various nucleophiles, leading to the substitution of the chloride ion.
Oxidation and Reduction Reactions: The oxime group can undergo oxidation to form nitrile oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Produce substituted pyridinium compounds.
Oxidation Reactions: Yield nitrile oxides.
Reduction Reactions: Form amines.
Applications De Recherche Scientifique
Obidoxime chloride has a wide range of applications in scientific research:
Mécanisme D'action
Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. The compound has a higher affinity for the organophosphate residue than the enzyme itself. It binds to the organophosphate, removing it from the enzyme and restoring the enzyme’s functionality. This process involves the cleavage of the bond between the enzyme and the organophosphate, followed by the elimination of the phosphate-oxime compound from the body via urine .
Comparaison Avec Des Composés Similaires
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
HI-6: A more recent oxime with a broader spectrum of activity against various nerve agents.
Trimedoxime and Methoxime: Other oxime derivatives used as antidotes for organophosphate poisoning.
Uniqueness of Obidoxime Chloride: Obidoxime chloride is unique due to its higher potency compared to pralidoxime and its ability to reactivate acetylcholinesterase more effectively. It is particularly useful in cases of poisoning with certain nerve agents where other oximes may be less effective .
Propriétés
Formule moléculaire |
C14H16Cl2N4O3 |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H |
Clé InChI |
KKTGFAHNZGSJAW-UHFFFAOYSA-N |
SMILES isomérique |
COC([N+]1=CC=C(C=C1)/C=N/O)[N+]2=CC=C(C=C2)/C=N/O.[Cl-].[Cl-] |
SMILES canonique |
COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



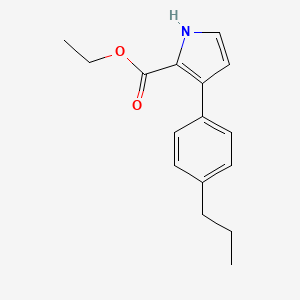


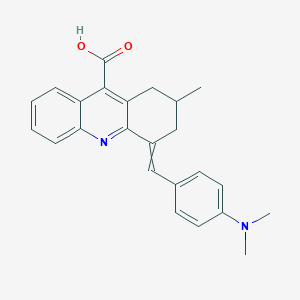
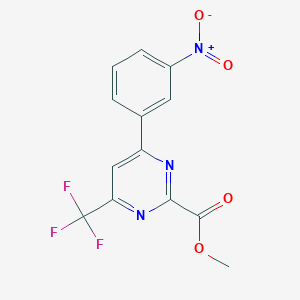
![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
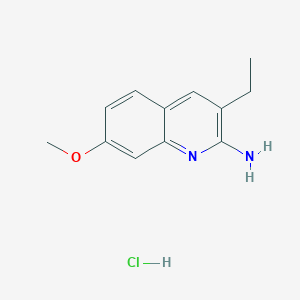

![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)

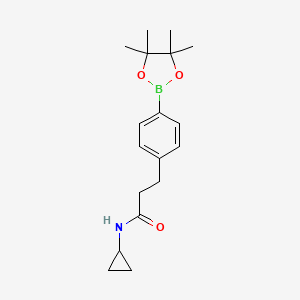
![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
